molecular formula C12H10N2Na2O16S2 B052335 Bis(sulfosuccinimidyl)tartrate CAS No. 118674-04-7

Bis(sulfosuccinimidyl)tartrate

Cat. No.: B052335
CAS No.: 118674-04-7
M. Wt: 504.4 g/mol
InChI Key: WQQBUTMELIQJNY-UHFFFAOYSA-N
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Description

Bis(sulfosuccinimidyl)tartrate is a chemical compound widely used in biological research, particularly in the field of protein chemistry. It is a water-soluble, homobifunctional crosslinker that contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups. These groups react with primary amines to form stable amide bonds, making it an effective tool for crosslinking proteins and other molecules.

Mechanism of Action

Target of Action

Bis(sulfosuccinimidyl)tartrate, also known as BS3, is primarily used as a crosslinker in biological research . Its primary targets are proteins, specifically the primary amines found in proteins . These primary amines are typically located on the side chains of lysine residues and at the N-terminus of each polypeptide .

Mode of Action

BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while releasing N-hydroxysulfosuccinimide . This reaction allows BS3 to covalently link two protein molecules together, thereby “crosslinking” them .

Biochemical Pathways

The primary biochemical pathway affected by BS3 is protein-protein interaction. By crosslinking proteins, BS3 can alter the structure and function of protein complexes . This can have downstream effects on any biological processes that involve these proteins.

Pharmacokinetics

It’s worth noting that bs3 is water-soluble, which can influence its distribution within a sample .

Result of Action

The crosslinking action of BS3 can have several results. For one, it can stabilize protein-protein interactions, making them easier to study . For example, BS3 has been used to cross-link Aβ1–42 oligomers, aiding in the detection of intra-membrane and extra-membrane Aβ oligomers .

Action Environment

The action of BS3 can be influenced by several environmental factors. For instance, the pH of the environment can affect the reactivity of BS3, as its NHS esters react with primary amines at pH 7-9 . Additionally, because BS3 is water-soluble and charged, it cannot freely pass through cellular membranes, making it an ideal crosslinker for cell surface proteins .

Biochemical Analysis

Biochemical Properties

Bis(sulfosuccinimidyl)tartrate contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Cellular Effects

In the context of cellular effects, this compound has been used to cross-link Aβ1–42 oligomers prior to electrophoresis . When compared to a previously reported Aβ cross-linking agent, glutaraldehyde, it was quite apparent that this compound is more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines at pH 7-9 . This reaction is facilitated by the amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of the 8-carbon spacer arm of this compound .

Temporal Effects in Laboratory Settings

It is known that the NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended not to prepare stock solutions for storage .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . Therefore, it does not participate in any known metabolic pathways.

Transport and Distribution

Since this compound is a charged molecule, it cannot freely pass through cellular membranes . This makes it an ideal crosslinker for cell surface proteins .

Subcellular Localization

Due to its inability to pass through cellular membranes, it is likely to be localized on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfosuccinimidyl)tartrate typically involves the reaction of tartaric acid with N-hydroxysuccinimide (NHS) and a sulfonating agent. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the sulfo-NHS ester groups. The product is then purified through crystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(sulfosuccinimidyl)tartrate primarily undergoes nucleophilic substitution reactions. The sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for crosslinking proteins and other biomolecules.

Common Reagents and Conditions

The reaction typically requires a buffer solution with a pH range of 7-9 to facilitate the nucleophilic attack by the amine groups. Common reagents include primary amine-containing molecules such as lysine residues in proteins. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.

Major Products

The major products of the reaction are crosslinked proteins or other biomolecules, where the this compound serves as the linking agent. The formation of stable amide bonds ensures that the crosslinked products are resistant to hydrolysis and other degradation processes.

Scientific Research Applications

Bis(sulfosuccinimidyl)tartrate has a wide range of applications in scientific research, including:

    Protein Chemistry: Used for crosslinking proteins to study protein-protein interactions, protein structure, and function.

    Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules, enabling the creation of bioconjugates for various applications.

    Immunoassays: Employed in the development of immunoassays for detecting specific proteins or antibodies.

    Drug Delivery: Used in the design of drug delivery systems to attach therapeutic agents to targeting molecules.

    Cell Biology: Applied in cell surface labeling and the study of cell membrane proteins.

Comparison with Similar Compounds

Bis(sulfosuccinimidyl)tartrate can be compared with other similar crosslinkers, such as:

    Bis(sulfosuccinimidyl)suberate: Another homobifunctional crosslinker with similar reactivity but different spacer arm length.

    Disuccinimidyl suberate: A non-water-soluble analog of bis(sulfosuccinimidyl)suberate, used in applications requiring less hydrophilic crosslinkers.

    Bis(sulfosuccinimidyl)glutarate: A crosslinker with a shorter spacer arm, used for different spatial requirements in crosslinking reactions.

The uniqueness of this compound lies in its water solubility and the specific length of its spacer arm, making it suitable for a wide range of biological applications.

Properties

IUPAC Name

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQBUTMELIQJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922748
Record name 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118674-04-7
Record name Bis(sulfosuccinimidyl)tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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